molecular formula C10H20O2 B13535543 2,2-Dimethyl-3-(oxan-2-yl)propan-1-ol

2,2-Dimethyl-3-(oxan-2-yl)propan-1-ol

Cat. No.: B13535543
M. Wt: 172.26 g/mol
InChI Key: IAXWTAQXZYNFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-(oxan-2-yl)propan-1-ol is an organic compound with the molecular formula C10H20O2 It is a secondary alcohol characterized by the presence of an oxane ring and two methyl groups attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(oxan-2-yl)propan-1-ol typically involves the reaction of 2,2-dimethylpropanal with oxane under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(oxan-2-yl)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a stabilizing agent for certain biomolecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a component in certain industrial formulations.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(oxan-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modifying the activity of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2,2-Dimethyl-1-propanol: Similar in structure but lacks the oxane ring.

    2,2-Dimethyl-3-(oxan-3-yl)propan-1-ol: Similar but with a different position of the oxane ring.

    2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a dioxolane ring instead of an oxane ring.

Uniqueness: 2,2-Dimethyl-3-(oxan-2-yl)propan-1-ol is unique due to the presence of the oxane ring and the specific positioning of the methyl groups

Properties

IUPAC Name

2,2-dimethyl-3-(oxan-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-10(2,8-11)7-9-5-3-4-6-12-9/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXWTAQXZYNFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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